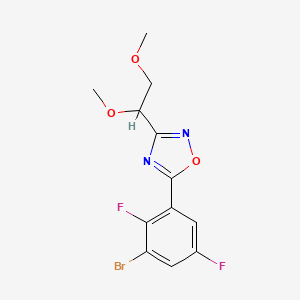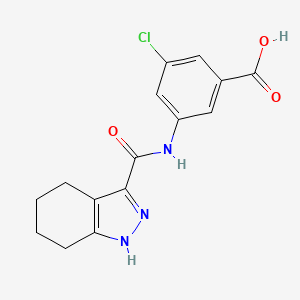![molecular formula C14H17N5O B7450074 1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea, commonly known as CPI-455, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, CPI-455 has gained significant attention from researchers due to its promising results in preclinical studies.
Mechanism of Action
CPI-455 selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This results in the downregulation of several genes involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. In addition, CPI-455 has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPI-455 is its selectivity for BET proteins, which reduces the risk of off-target effects. However, CPI-455 has limited solubility in water, which can make its administration in vivo challenging. In addition, CPI-455 has not yet been tested in clinical trials, and its long-term safety and efficacy are still unknown.
Future Directions
Several future directions for CPI-455 research include:
1. Investigating the efficacy of CPI-455 in combination with other chemotherapy agents.
2. Developing more water-soluble formulations of CPI-455 for in vivo administration.
3. Conducting clinical trials to evaluate the safety and efficacy of CPI-455 in cancer patients.
4. Studying the potential of CPI-455 as a treatment for other diseases, such as inflammatory disorders.
5. Investigating the role of BET proteins in cancer biology and identifying other potential targets for BET protein inhibition.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selective inhibition of BET proteins makes it a potential combination therapy option, and future research may reveal its efficacy in clinical trials. While CPI-455 has limitations, further investigation into its biochemical and physiological effects may lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of CPI-455 involves a multi-step process that starts with the reaction of 6-cyclopropylpyridine-2-carboxylic acid with thionyl chloride and then with ethylenediamine. The resulting compound is then reacted with 4-chloro-1H-pyrazole to produce CPI-455.
Scientific Research Applications
CPI-455 has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that CPI-455 inhibits the activity of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to induce cell death and suppress tumor growth.
properties
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-10-8-16-17-9-10)19-13-3-1-2-12(18-13)11-4-5-11/h1-3,8-9,11H,4-7H2,(H,16,17)(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFYSVAHGFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)NC(=O)NCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)